Lipophilicity Differentiation: XLogP3 Head-to-Head Comparison vs. 2-(2-Methoxyphenyl)imidazo[1,2-a]pyridine
The target compound 5-Methoxy-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine has a computed XLogP3 of 3.7, compared with 3.4 for the des-5-methoxy analog 2-(2-methoxyphenyl)imidazo[1,2-a]pyridine . The addition of the 5-methoxy group increases calculated lipophilicity by ΔXLogP3 = +0.3, which corresponds to an approximately two-fold increase in octanol–water partition coefficient [1].
| Evidence Dimension | XLogP3 (computed octanol–water partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 3.7 |
| Comparator Or Baseline | 2-(2-Methoxyphenyl)imidazo[1,2-a]pyridine, XLogP3 = 3.4 |
| Quantified Difference | ΔXLogP3 = +0.3 (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07); vendor datasheet |
Why This Matters
A ΔXLogP3 of +0.3 is consequential for membrane permeability and oral absorption; procurement of the des-5-methoxy analog would yield a measurably less lipophilic compound, potentially altering pharmacokinetic behavior in cell-based and in vivo assays.
- [1] PubChem. 2-(2-Methoxyphenyl)imidazo[1,2-a]pyridine – Compound Summary. CID 19209998. XLogP3-AA = 3.4. Accessed May 2026. View Source
